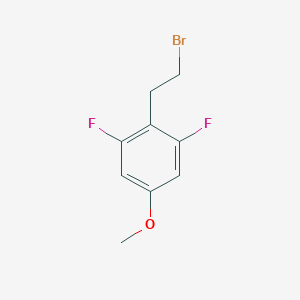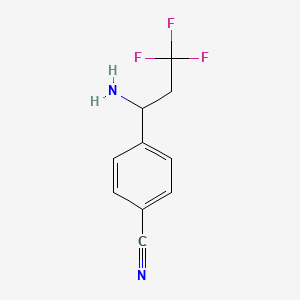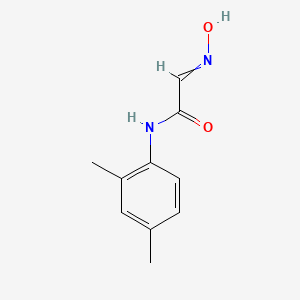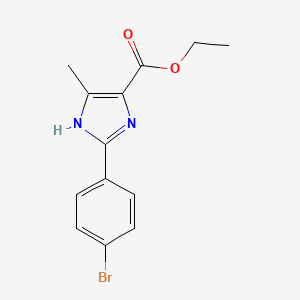
ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazole derivative using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ethyl 2-(4-carboxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.
Reduction: Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate.
Substitution: Ethyl 2-(4-aminophenyl)-4-methyl-1H-imidazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate: Lacks the halogen substituent, which can lead to different chemical and biological properties
Propriétés
Formule moléculaire |
C13H13BrN2O2 |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
Clé InChI |
SYRXOWSGFMSGEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


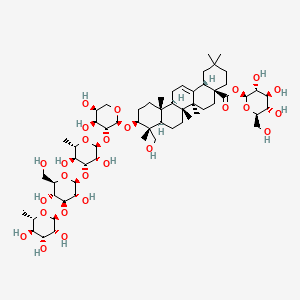
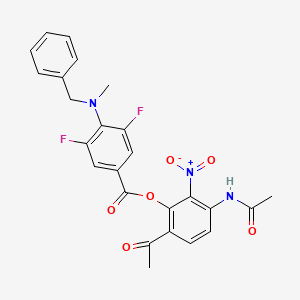
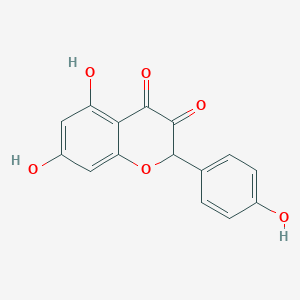
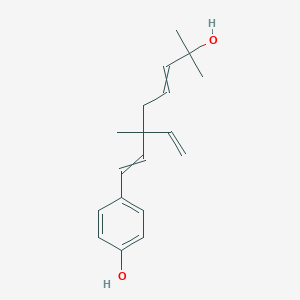

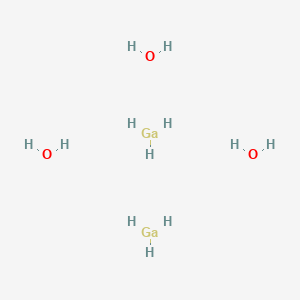
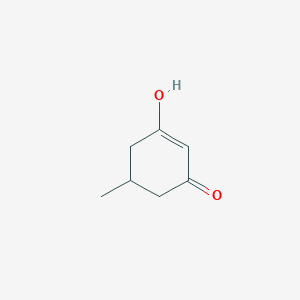
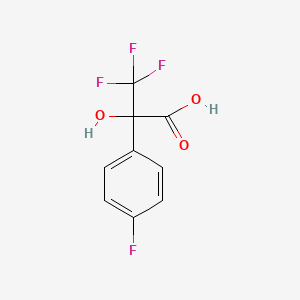
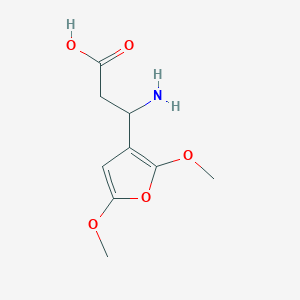
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
